Azido-PEG6-amine
Overview
Description
Azido-PEG6-amine is a water-soluble heterobifunctional PEG linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
Azido-PEG6-amine is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and serves as a non-cleavable 6-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry .Molecular Structure Analysis
Azido-PEG6-amine has a molecular formula of C14H30N4O6 . It has a molecular weight of 350.4 g/mol .Chemical Reactions Analysis
Azido-PEG6-amine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG6-amine is a PEG derivative containing an azide group and a free amine group . The hydrophilic PEG spacer increases solubility in aqueous media . It is soluble in water, DMSO, DCM, DMF .Scientific Research Applications
Bioconjugation
Azido-PEG6-amine is a water-soluble heterobifunctional PEG linker that plays a crucial role in bioconjugation . Its azide group can engage in click chemistry reactions to form stable triazole linkages, while the amine group can react with carboxylic acids and activated NHS esters. This dual functionality allows for the precise attachment of various biomolecules to one another or to surfaces, enabling the creation of complex bioconjugates for targeted drug delivery, diagnostics, and biomolecular research .
Drug Delivery Systems
In the realm of drug delivery, Azido-PEG6-amine contributes to the development of advanced drug delivery systems, including nanoparticle formulations . The hydrophilic nature of the PEG spacer enhances solubility and biocompatibility, which is essential for creating effective and safe drug carriers. Its ability to form stable linkages ensures that therapeutic agents can be efficiently targeted to specific sites within the body .
Diagnostics
Azido-PEG6-amine is instrumental in the design of diagnostic tools. Its functional groups allow for the attachment of diagnostic agents to various platforms, enhancing the detection capabilities of assays and imaging techniques. The compound’s stability and solubility make it an ideal choice for developing sensitive and reliable diagnostic reagents .
Tissue Engineering
In tissue engineering, Azido-PEG6-amine facilitates the creation of hydrogel scaffolds that support cell growth and tissue regeneration . The compound’s biocompatibility and modifiable surface properties enable the engineering of materials that mimic the natural extracellular matrix, promoting cell adhesion and proliferation.
Surface Modification
Surface modification is another significant application of Azido-PEG6-amine. It can be used to modify the properties of biomaterials to enhance cell-material interactions and improve the performance of biochips and medical implants. The compound’s reactive groups allow for the covalent attachment of biomolecules to surfaces, tailoring them for specific biomedical applications .
Nanotechnology
Azido-PEG6-amine plays a pivotal role in nanotechnology, particularly in the synthesis and functionalization of nanoparticles . Its reactive groups enable the conjugation of nanoparticles with various biomolecules, which is fundamental in the development of nanoscale devices for medical and technological applications.
Polymer Chemistry
In polymer chemistry, Azido-PEG6-amine is used to introduce azide functionalities into polymers, which can then participate in click chemistry reactions to create a wide array of polymeric structures with diverse properties. This has implications for the synthesis of novel materials with specific characteristics for use in biomedicine and technology .
Therapeutics
Lastly, Azido-PEG6-amine’s application in therapeutics involves the development of antibody-drug conjugates and other therapeutic agents. Its ability to link drugs to targeting molecules ensures that treatments are delivered directly to the affected areas, minimizing side effects and enhancing therapeutic efficacy .
Mechanism of Action
Target of Action
Azido-PEG6-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The primary targets of Azido-PEG6-amine are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the formation of stable triazole linkages through click chemistry .
Mode of Action
Azido-PEG6-amine contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG6-amine is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins . For ADCs, the compound is attached to an antibody which is then linked to a cytotoxin .
Pharmacokinetics
It is known that the compound iswater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility generally enhances the bioavailability of a compound.
Result of Action
The result of Azido-PEG6-amine’s action depends on its application. In the case of PROTACs, the result is the selective degradation of target proteins . For ADCs, the result is the delivery of a cytotoxin to a specific target, leading to cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQSTKKJKNUQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399240 | |
Record name | Azido-PEG-amine (n=6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-amine | |
CAS RN |
957486-82-7 | |
Record name | Azido-PEG-amine (n=6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 957486-82-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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